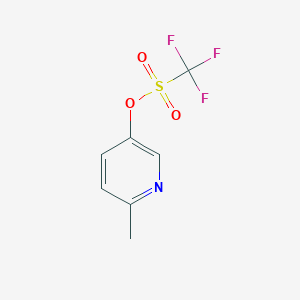

6-Methylpyridin-3-yl trifluoromethanesulfonate

Description

Properties

IUPAC Name |

(6-methylpyridin-3-yl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO3S/c1-5-2-3-6(4-11-5)14-15(12,13)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSSVJYQTZRVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561514 | |

| Record name | 6-Methylpyridin-3-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111770-91-3 | |

| Record name | 6-Methylpyridin-3-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-5-pyridinetrifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reagents and Conditions

The synthesis is conducted in anhydrous dichloromethane (DCM) under a nitrogen atmosphere to mitigate moisture sensitivity. Stoichiometric ratios and reaction parameters are critical for optimal yield:

| Parameter | Value |

|---|---|

| 5-Hydroxy-2-methylpyridine | 10.0 g (91.7 mmol) |

| Trifluoromethanesulfonic anhydride | 18.5 mL (110.0 mmol) |

| Pyridine | 11.0 mL (138.0 mmol) |

| Temperature | 0°C (maintained throughout reaction) |

| Reaction time | 1.5 hours |

Step-by-Step Synthesis

-

Charging the reactor : A 250 mL flask equipped with a mechanical stirrer and thermometer is charged with 5-hydroxy-2-methylpyridine, pyridine, and DCM.

-

Addition of Tf<sub>2</sub>O : Trifluoromethanesulfonic anhydride is added dropwise at 0°C to control exothermicity.

-

Quenching : Post-reaction, methanol (2 mL) is added to neutralize excess Tf<sub>2</sub>O, followed by a saturated NaHCO<sub>3</sub> solution.

-

Workup : The organic layer is washed sequentially with water and brine, dried over MgSO<sub>4</sub>, and concentrated under reduced pressure.

-

Purification : The crude product is purified via column chromatography (n-hexane:ethyl acetate, 9:1 to 4:1), yielding 20 g (90.1%) of colorless oil.

Optimization of Reaction Conditions

Temperature Control

Maintaining the reaction at 0°C is critical to suppress side reactions. Elevated temperatures (>10°C) lead to diminished yields due to competitive decomposition pathways.

Solvent Selection

Dichloromethane is preferred for its ability to dissolve both reactants and stabilize the intermediate. Alternatives like toluene or THF result in slower reaction kinetics and lower yields.

Stoichiometry

A slight excess of Tf<sub>2</sub>O (1.2 equivalents) ensures complete conversion of the starting material. Substoichiometric amounts leave unreacted 5-hydroxy-2-methylpyridine, complicating purification.

Analytical Characterization

The product is characterized by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry:

| Spectrum | Data |

|---|---|

| <sup>1</sup>H NMR (CDCl<sub>3</sub>) | δ 8.65 (d, J = 2.4 Hz, 1H), 8.17 (dd, J = 8.4, 2.4 Hz, 1H), 7.38 (d, J = 8.4 Hz, 1H), 2.61 (s, 3H) |

| <sup>13</sup>C NMR (CDCl<sub>3</sub>) | δ 160.2 (C-O), 149.8 (C-N), 136.4, 128.7, 124.3 (q, J = 320 Hz, CF<sub>3</sub>), 122.1, 20.1 (CH<sub>3</sub>) |

| MS (EI) | m/z 241.19 [M]<sup>+</sup> |

The <sup>1</sup>H NMR spectrum (Figure 2) confirms the aromatic proton environment, while the <sup>19</sup>F NMR shows a singlet at δ -78.4 ppm for the triflyl group.

Applications in Pharmaceutical Synthesis

This compound serves as a pivotal intermediate in the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a precursor to anti-inflammatory agents. Its utility extends to:

Chemical Reactions Analysis

Types of Reactions

6-Methylpyridin-3-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an amine derivative of the pyridine compound.

Scientific Research Applications

6-Methylpyridin-3-yl trifluoromethanesulfonate has several applications in scientific research:

Biology: The compound is used in the modification of biomolecules for research purposes, such as the synthesis of labeled nucleotides and peptides.

Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Methylpyridin-3-yl trifluoromethanesulfonate involves its reactivity as a trifluoromethanesulfonate ester. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into organic molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Yield

The reactivity of pyridinyl triflates in cross-coupling reactions is influenced by substituents on the pyridine ring. Key comparisons include:

6-Methoxypyridin-3-yl Trifluoromethanesulfonate

- Structure : Methoxy group at C6, triflate at C3.

- Reactivity : The electron-donating methoxy group reduces the electrophilicity of the pyridine ring, leading to slower reaction kinetics compared to methyl-substituted analogs.

- Application: Used in the synthesis of 3-(6-methoxypyridin-3-yl)quinoline (48% yield with 3-bromoquinoline), highlighting moderate efficiency in coupling reactions .

5-Fluoro-3-iodopyridin-2-yl Trifluoromethanesulfonate

- Structure : Fluoro and iodo substituents on the pyridine ring.

- Reactivity: The electron-withdrawing fluoro and bulky iodo groups enhance leaving-group ability but may introduce steric hindrance. Limited data are available on its synthetic applications .

Methanesulfonate Analogs (e.g., 7a in )

- Structure : Methanesulfonate (mesylate) instead of triflate.

- Reactivity : Mesylates are less reactive than triflates due to weaker electron-withdrawing effects, requiring harsher conditions (e.g., higher temperatures) for reactions. They are more stable but less favored in high-yield coupling reactions .

Reaction Performance in Cross-Couplings

The table below summarizes reaction outcomes for 6-methylpyridin-3-yl trifluoromethanesulfonate and analogs:

Key Observations :

Stability and Practical Considerations

- Moisture Sensitivity : Triflates are highly moisture-sensitive, requiring anhydrous handling. In contrast, mesylates (e.g., compound 7a) are more stable but less reactive .

- Commercial Availability : this compound was listed as discontinued by CymitQuimica (2025), possibly due to synthesis challenges or cost . Alternatives like 5-fluoro-3-iodopyridin-2-yl triflate remain available but lack broad application data .

Biological Activity

6-Methylpyridin-3-yl trifluoromethanesulfonate, a compound featuring a trifluoromethyl group, has gained attention in recent years for its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring substituted with a methyl group and a trifluoromethanesulfonate moiety. This structure contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile in various chemical reactions, facilitating the formation of more complex molecules. It has been utilized in cross-coupling reactions, particularly in the synthesis of biheteroaryl compounds, which have demonstrated significant biological activity in medicinal chemistry .

Anticancer Properties

Recent studies have shown that derivatives of this compound exhibit promising anticancer activity. For instance:

- Cytotoxicity : One study indicated that certain derivatives displayed enhanced cytotoxic effects against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

- Mechanism : The anticancer activity is linked to the inhibition of specific enzymes involved in cancer progression, such as monoacylglycerol lipase (MAGL), which regulates endocannabinoid levels associated with tumor growth .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can modulate signaling pathways associated with inflammation, potentially offering therapeutic benefits in conditions characterized by excessive inflammatory responses .

Case Studies

- Vorapaxar Analogues : In the development of novel Vorapaxar analogues for treating idiopathic pulmonary fibrosis, this compound was synthesized and evaluated for its biological activity. The results suggested that these analogues could effectively inhibit platelet activation pathways linked to inflammation and fibrosis .

- Synthesis of Biheteroaryls : A study on the multimetallic cross-Ullmann synthesis highlighted the use of 6-methylpyridin-3-yl triflate as a precursor for creating biheteroaryl compounds. These compounds exhibited various biological activities, showcasing the versatility of this triflate in drug development .

Data Table: Biological Activities and Applications

Q & A

Q. What are the standard synthetic protocols for using 6-methylpyridin-3-yl trifluoromethanesulfonate in cross-coupling reactions?

this compound is primarily employed in multimetallic cross-Ullmann biheteroaryl syntheses. The general procedure involves:

- Reaction conditions : Stirring at 60°C for 24 hours with 1.5 equivalents of a heteroaryl halide (e.g., 6-chloroimidazo[1,2-a]pyridine or 6-bromoimidazo[1,2-a]pyridine) in the presence of a multimetallic catalyst system (exact composition inferred from methodology but not explicitly detailed in evidence).

- Purification : Flash chromatography on silica gel with solvent gradients (e.g., methanol/dichloromethane = 1/20 to 1/10 or hexanes/ethyl acetate with triethylamine additive) .

- Typical yields : Range from 42% to 69%, depending on the coupling partner and substrate reactivity .

Q. How is this compound characterized after synthesis?

Key characterization methods include:

- ¹H and ¹³C NMR spectroscopy : The methyl group on the pyridine ring appears as a singlet at δ 2.57 ppm in ¹H NMR, while the trifluoromethanesulfonate group contributes to distinct carbon signals in ¹³C NMR (e.g., δ 24.2 ppm for the methyl group) .

- Chromatographic purity : Confirmed via thin-layer chromatography (TLC) and HRMS for molecular weight validation .

Advanced Research Questions

Q. How do electronic and steric properties of coupling partners influence reaction efficiency in cross-Ullmann syntheses?

Substrate effects are critical:

- Halide leaving groups : Bromo-substituted partners (e.g., 6-bromoimidazo[1,2-a]pyridine) may offer higher reactivity than chloro analogs due to better leaving-group ability, but yields can vary based on steric hindrance. For example, coupling with 6-bromoimidazo[1,2-a]pyridine achieved 69% yield, while bulkier substrates like tert-butyl 4-(5-bromo-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate yielded 42% .

- Optimization strategies : Adjust stoichiometry (up to 1.5 equivalents of halide partner), extend reaction time, or explore alternative catalysts to mitigate steric challenges .

Q. How can researchers resolve discrepancies in yield variations across similar cross-coupling reactions?

Yield discrepancies often arise from:

- Substrate compatibility : Electron-deficient heteroaryl halides may accelerate oxidative addition steps, while electron-rich systems could slow catalysis. For instance, 6-chloroimidazo[1,2-a]pyridine (69% yield) vs. 3-bromoquinoline (48% yield) reflects differences in electronic environments .

- Side reactions : Byproducts from triflate hydrolysis or homo-coupling require rigorous purification. Use triethylamine additives in chromatography to suppress acidic byproducts .

Q. What advanced applications does this compound enable in medicinal chemistry?

This reagent is pivotal in constructing complex pharmacophores:

- Pyrrolo[2,3-d]pyrimidine derivatives : Used in kinase inhibitor scaffolds (e.g., tert-butyl 4-(7-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-5-(6-methylpyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate) .

- Biheteroaryl libraries : Enables rapid diversification for structure-activity relationship (SAR) studies via modular coupling with halide partners .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.